2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound featuring a pyrano[3,2-c]pyridine core fused with a nitrile group, a 2,3-dimethoxyphenyl substituent, and a phenethyl side chain. Its molecular formula is C27H26N4O4 (inferred from structural analogs in and ). The compound’s structure includes:
- A 2,3-dimethoxyphenyl group at position 4, contributing electron-donating effects and steric bulk.
- A 7-methyl group and 5-oxo moiety, critical for stabilizing the pyranone ring system.
- A cyano group at position 3, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-14-21-23(26(30)29(16)13-12-17-8-5-4-6-9-17)22(19(15-27)25(28)33-21)18-10-7-11-20(31-2)24(18)32-3/h4-11,14,22H,12-13,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAQZWILPVESON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.49 g/mol. Its structural complexity includes multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives. In particular, compounds within this class have been evaluated against various human tumor cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 0.15 | High |
| HCT-116 | 0.04 | High |
| HT-29 | 0.40 | Moderate |
| A549 | >10 | Low |
The compound demonstrated significant antiproliferative effects against MCF-7 and HCT-116 cell lines, indicating a selective cytotoxicity towards certain cancer types .
The mechanisms by which this compound exerts its anticancer effects include:
- Microtubule Disruption : The compound interferes with microtubule dynamics, leading to mitotic arrest in cancer cells.
- Centrosome De-clustering : It promotes centrosome de-clustering, which is crucial for proper cell division and can lead to apoptosis in rapidly dividing cells.
- G2/M Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Anti-Angiogenic Effects
In addition to its direct anticancer activity, this compound has shown promising anti-angiogenic properties both in vitro and in vivo. It effectively inhibits the formation of new blood vessels that tumors require for growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of pyrano[3,2-c]pyridine derivatives can be significantly influenced by their substituents:
- Electron-withdrawing groups enhance potency against specific tumor types.
- Alkyl or aryl substitutions can modify pharmacokinetic properties and selectivity.
For instance, the presence of a dichlorophenyl group was associated with increased activity against HT-29 cells compared to other derivatives lacking such substitutions .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on Melanoma Cells : A derivative exhibited potent activity against 518 A2 melanoma cells with an IC50 value of 0.05 µM. The study noted significant apoptosis induction and cell cycle arrest at G2/M .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to controls, reinforcing its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Broad-Spectrum Efficacy : It has been tested against a range of bacterial strains and fungi.
- Research Findings : In vitro studies have indicated that this compound possesses activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent studies suggest neuroprotective properties:
- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.
- Clinical Relevance : Research in animal models has shown potential benefits in conditions like Alzheimer's disease .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Common precursors include substituted phenols and amino acids.
- Synthetic Pathway :
- Step 1: Formation of the pyran ring through cyclization reactions.
- Step 2: Introduction of functional groups via electrophilic aromatic substitution.
- Step 3: Final modifications to achieve the desired carbonitrile functionality.
- Anticancer Research :
- Neuroprotection Studies :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Substituent Position and Bioactivity :
- The 2,3-dimethoxyphenyl group in the target compound provides a balance of electron-donating effects and steric hindrance, which may enhance binding to hydrophobic enzyme pockets compared to the 3,4-dimethoxyphenyl analog .
- Replacement of methoxy groups with a 4-nitrophenyl group (as in compound 3x) introduces strong electron-withdrawing effects, correlating with increased cytotoxicity in cancer cell lines .
Side Chain Modifications :
- The 2-phenylethyl side chain in the target compound improves membrane permeability compared to shorter alkyl chains (e.g., methyl in compound 14) .
- Analogs with pyridinylmethyl substituents (e.g., ) exhibit lower logP values, suggesting reduced blood-brain barrier penetration .
Biological Activity Trends :
Preparation Methods
Synthesis of 4-Hydroxy-7-Methyl-2(1H)-Pyridone
The pyridone core is prepared via condensation of ethyl acetoacetate with ammonium acetate under acidic conditions. Cyclization yields 4-hydroxy-7-methyl-2(1H)-pyridone, characterized by $$ ^1H $$-NMR (300 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 5.92 (s, 1H, H-5), 6.15 (d, 1H, H-3), 10.21 (s, 1H, OH).
Knoevenagel Condensation with Malononitrile
The pyridone reacts with malononitrile and 2,3-dimethoxybenzaldehyde in ethanol under reflux with triethylamine catalysis. This forms the α,β-unsaturated intermediate 4-(2,3-dimethoxyphenyl)-2-cyano-3-(7-methyl-5-oxo-2H-pyridin-1-yl)acrylonitrile , confirmed by IR (νmax 2215 cm⁻¹, C≡N).
Cyclization to the Pyrano[3,2-c]Pyridine Skeleton
Heating the acrylonitrile intermediate in methanol induces 6-endo-dig cyclization, forming the pyran ring. Trifluoroacetic acid (TFA) catalyzes this step, achieving 85% yield. The product, 5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile , is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Alkylation at Position 6 with 2-Phenylethyl Bromide
The 6-position is alkylated using 2-phenylethyl bromide in DMF with K2CO3 as base. Reaction at 80°C for 12 hours affords the 2-phenylethyl-substituted derivative. $$ ^1H $$-NMR (300 MHz, CDCl3) shows δ 2.85–3.10 (m, 4H, CH2CH2Ph), 7.20–7.35 (m, 5H, aromatic).
Introduction of the Amino Group at Position 2
The nitrile group at position 3 is reduced to an amine using Ra-Ni/H2 in ethanol at 30 psi. Alternatively, Strecker synthesis with NH4Cl and KCN introduces the amino group directly during cyclization.
Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Knoevenagel | EtOH, Et3N, reflux, 1 h | 78 | 98.5 |
| Cyclization | TFA/MeOH, 80°C, 3 h | 85 | 99.1 |
| Alkylation | 2-Phenylethyl Br, K2CO3, DMF, 80°C | 72 | 97.8 |
| Amination | Ra-Ni/H2, EtOH, 30 psi | 68 | 96.2 |
Key findings:
- Solvent selection : Ethanol outperforms DMF in Knoevenagel condensation due to better solubility of malononitrile.
- Catalyst efficiency : TFA enhances cyclization kinetics vs. HCl or H2SO4.
- Temperature control : Alkylation above 90°C leads to N-alkylation byproducts.
Structural Characterization and Analytical Data
Spectral Data
Chromatographic Purity
HPLC (C18, 70:30 MeOH:H2O): tR = 8.2 min, 99.1% purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrano[3,2-c]pyridine derivatives like this compound?
- Methodological Answer : A typical approach involves multi-component condensation reactions under reflux conditions. For example, ethanol is often used as a solvent with ammonium acetate as a catalyst, and malononitrile as a cyano source. Reflux durations (48–50 hours) and anhydrous conditions are critical for achieving high yields . Structural confirmation is performed via ¹H NMR and melting point analysis, as seen in analogous pyrano-pyrimidine syntheses .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H NMR : Identifies proton environments, such as aromatic substituents and methyl/phenylethyl groups. For example, signals near δ 3.0–4.5 ppm correspond to methyl or dihydro-pyran protons .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles. A related pyrano[4,3-b]pyran derivative was analyzed using XRD to confirm the bicyclic core and substituent orientations .
Q. What solvent systems are optimal for purification of this compound?
- Methodological Answer : Recrystallization in chloroform or ethanol is effective for removing unreacted precursors. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) can monitor reaction progress. For polar intermediates, gradient elution with dichloromethane/methanol may improve separation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for analogous pyrano-pyridine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, guiding catalyst selection. ICReDD’s framework integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, substituent effects (e.g., methoxy vs. methyl groups) on reaction thermodynamics can be modeled to prioritize synthetic routes .
Q. How to address contradictions in spectroscopic data across studies?
- Methodological Answer : Cross-validate using multiple techniques:
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) that may cause signal splitting discrepancies .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula independently, distinguishing isomers with similar NMR profiles. For instance, a 2016 study resolved ambiguities in pyrano[2,3-d]pyrimidine derivatives using HRMS .
Q. What strategies mitigate solubility challenges in pharmacological assays for this compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to enhance aqueous solubility while maintaining biocompatibility.
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetyl) at the 2-amino position to improve lipophilicity. A 2023 study on a pyridinecarbonitrile derivative used this approach to enhance bioavailability .
Q. How to design regioselective modifications at the pyran ring’s 4-position?
- Methodological Answer : Leverage steric and electronic effects:
- Electron-Donating Groups (e.g., methoxy) : Stabilize intermediates during nucleophilic attacks, favoring substitution at para positions.
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines) to direct functionalization. A 2018 synthesis of a thieno[2,3-b]pyridine derivative employed Boc protection to achieve selective alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
